(2S)-2-((Benzylsulfonyl)amino)propanoic acid
Overview
Description
Amino acids are organic compounds that combine to form proteins. They are essential to life and have a variety of roles in metabolism. One of their key tasks is to provide the body with the essential building blocks used for the biosynthesis of proteins .
Synthesis Analysis
The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by decarboxylation. The alpha-halo acid can be synthesized by a Hell-Volhard-Zelinsky reaction .Molecular Structure Analysis
The molecular structure of an amino acid is typically composed of a central carbon atom (the alpha carbon), a hydrogen atom, an amino group, a carboxylic acid group, and a variable side chain .Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which is the reaction that forms the backbone of proteins. They can also undergo reactions with other functional groups, such as the reactions of the amino group with aldehydes and ketones .Physical And Chemical Properties Analysis
Amino acids have both a carboxylic acid group and an amino group, which give them both acidic and basic properties. They can exist as zwitterions, and they have characteristic isoelectric points. They are soluble in water and have varying degrees of solubility in organic solvents .Scientific Research Applications
Asymmetric Synthesis Applications : The compound has been used in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, highlighting its utility in producing optically active amino acids (Monclus, Masson, & Luxen, 1995).
Amino Acid Sulfones Synthesis : It has been involved in the synthesis of S-Benzyl-DL-α-methylcysteine sulfone, a sulfur derivative used in pharmaceutical applications (Griffith, 1987).
Antifungal Peptide Research : Computational peptidology assisted by conceptual density functional theory utilized this compound in the study of new antifungal tripeptides, indicating its importance in drug discovery and design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of Penicillamine Derivatives : It has been used in the synthesis of isotopically labeled Penicillamine, which is significant in medicinal chemistry and drug development (Nanjappan, Ramalingam, Mosberg, & Woodard, 1993).
Antimicrobial Applications : The compound has been a starting material in synthesizing new compounds with antimicrobial activities, demonstrating its potential in developing new antibiotics (Pund et al., 2020).
Polymeric Material Modification : It has been used to modify polyvinyl alcohol/acrylic acid hydrogels for increased thermal stability and biological activity, suggesting its role in material science and biomedical applications (Aly & El-Mohdy, 2015).
PPARgamma Agonist Research : This compound has been identified as a part of the structure of potent antihyperglycemic and antihyperlipidemic agents, underlining its significance in diabetes and lipid disorder treatments (Henke et al., 1998).
Synthesis of Heparin Saccharides : It has been utilized in the synthesis of derivatives of D-glucosamine as starting materials for disaccharides, which is important in the field of carbohydrate chemistry (Wyss & Kiss, 1975).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(benzylsulfonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIBABWRWDOXIT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450159 | |
Record name | (2S)-2-((Benzylsulfonyl)amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-((Benzylsulfonyl)amino)propanoic acid | |
CAS RN |
99076-56-9 | |
Record name | (2S)-2-((Benzylsulfonyl)amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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